1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride

Description

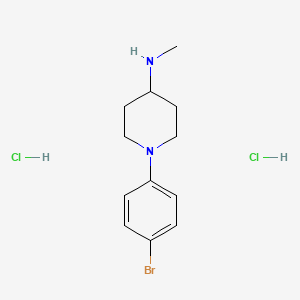

1-(4-Bromophenyl)-N-methylpiperidin-4-amine dihydrochloride is a piperidine-derived compound with a 4-bromophenyl group directly attached to the piperidine nitrogen (N1) and a methylated amine at the 4-position (C4). Its molecular formula is C₁₂H₁₈BrN₂·2HCl, with a molecular weight of 341.08 g/mol. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical research applications. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) targeting agents due to its structural resemblance to bioactive piperidine derivatives .

Properties

Molecular Formula |

C12H19BrCl2N2 |

|---|---|

Molecular Weight |

342.10 g/mol |

IUPAC Name |

1-(4-bromophenyl)-N-methylpiperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C12H17BrN2.2ClH/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12;;/h2-5,11,14H,6-9H2,1H3;2*1H |

InChI Key |

RVCLSSVCUFZXHI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCN(CC1)C2=CC=C(C=C2)Br.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-bromophenyl)-N-methylpiperidin-4-amine dihydrochloride typically involves two key stages:

- Formation of the 1-(4-bromophenyl)piperidine intermediate

- Introduction of the N-methylamino group at the 4-position of the piperidine ring

These steps are often carried out sequentially, with purification steps such as chromatography or recrystallization to isolate the target compound in high purity.

Preparation of 1-(4-bromophenyl)piperidine Intermediate

A patented method outlines a practical and efficient two-step synthesis of 1-(4-bromophenyl)piperidine, which is a crucial precursor:

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Bromobenzene, piperidine, sulfolane, potassium tert-butoxide or sodium tert-amylate, heat at 150-180°C | Nucleophilic substitution reaction to form N-phenylpiperidine | Molar ratio bromobenzene:piperidine:alkali = 1:1.0-1.1:1.5-2.0; reaction under heating |

| 2 | N-phenylpiperidine, organic solvent (acetonitrile or dichloromethane), brominating agent (N-bromosuccinimide or dibromohydantoin), tetra-n-butylammonium tetraphenylborate catalyst, 15-40°C | Bromination at para-position to introduce bromine, yielding 1-(4-bromophenyl)piperidine | Molar ratio N-phenylpiperidine:brominating agent = 1:1.1-1.2; catalyst 0.02-0.15 eq; purification by vacuum distillation or recrystallization (dichloromethane:n-heptane = 1:4) |

This method is noted for its simplicity, fewer reaction steps, and relatively high yield, making it industrially viable.

Introduction of N-Methylamino Group at Piperidine 4-Position

The next critical step is the functionalization of the piperidine ring to introduce the N-methylamino group at the 4-position. While direct literature on this exact transformation for the dihydrochloride salt is limited, related synthetic routes for 4-amino-1-methylpiperidine derivatives provide insight:

This method demonstrates the use of palladium-catalyzed cross-coupling to achieve high yields of arylated piperidine amines, which can be adapted for the target compound synthesis.

Conversion to Dihydrochloride Salt

The free base of 1-(4-bromophenyl)-N-methylpiperidin-4-amine is typically converted to its dihydrochloride salt to improve stability and handling:

- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) under controlled temperature conditions.

- Isolation by filtration or crystallization.

- Drying under vacuum to yield the dihydrochloride salt.

This step is standard in amine salt preparation and ensures enhanced solubility and shelf-life.

Summary Table of Preparation Methods

| Step | Target Compound | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | N-phenylpiperidine | Bromobenzene, piperidine, potassium tert-butoxide, sulfolane | 150-180°C, heating | High | Nucleophilic substitution |

| 2 | 1-(4-bromophenyl)piperidine | N-phenylpiperidine, N-bromosuccinimide, tetra-n-butylammonium tetraphenylborate, acetonitrile | 15-40°C | High | Bromination, purification by recrystallization |

| 3 | 1-(4-bromophenyl)-N-methylpiperidin-4-amine | 1-bromo-3-nitro-5-(trifluoromethyl)benzene, 1-methylpiperidin-4-amine, Pd(OAc)2, BINAP, Cs2CO3, 1,4-dioxane | 120°C, inert atmosphere | 99% | Buchwald-Hartwig amination |

| 4 | Dihydrochloride salt | HCl, solvent (ethanol/isopropanol) | Ambient to mild heating | Quantitative | Salt formation for stability |

Research Results and Analytical Data

- Mass Spectrometry (MS): The molecular ion peak at m/z 304 (M+1) corresponds to the arylated piperidine intermediate.

- Chromatography: Silica gel chromatography using dichloromethane:methanol (10:1) effectively purifies the product.

- NMR and Purity: Data from related compounds (e.g., 4-amino-1-methylpiperidine) show clean spectra and high purity, confirming the reliability of the synthetic steps.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

Oxidation: N-oxides of the compound.

Reduction: Phenyl-substituted derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may enhance binding affinity to certain receptors, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen and Substituent Effects

- Bromine vs.

- Direct Aryl vs.

Amine Functionalization

Pharmacological Implications

- This suggests that the bromophenyl moiety in the target compound may contribute to bioactivity, though its piperidine core likely alters target specificity .

Salt Form and Solubility

- The dihydrochloride salt of the target compound enhances aqueous solubility compared to mono-hydrochloride analogs (e.g., ), facilitating formulation in preclinical studies .

Biological Activity

1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15BrN2·2HCl

- Molecular Weight : 305.06 g/mol

- Solubility : Soluble in DMSO, slightly soluble in water.

The compound primarily exhibits its biological effects through interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. It has been noted for its ability to modulate the activity of the following:

- Dopamine Receptors : The piperidine structure allows for interaction with dopamine receptors, which can influence mood and behavior.

- Serotonin Receptors : Potential effects on serotonin pathways suggest implications for anxiety and depression treatments.

- Protein Kinases : Inhibition of specific kinases can lead to alterations in cellular proliferation and survival pathways.

Biological Activities

-

Anticancer Activity

- Recent studies have indicated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

-

Neuropharmacological Effects

- The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Studies indicate that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment .

- Anti-inflammatory Properties

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant growth inhibition in human tumor xenografts. The compound exhibited a dose-dependent response, leading to tumor regression in treated models .

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, the administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests a protective role against neurodegeneration, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Data Table: Biological Activities Overview

Q & A

Q. How can researchers optimize the synthesis of 1-(4-bromophenyl)-N-methylpiperidin-4-amine dihydrochloride to improve yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between 4-bromophenyl precursors (e.g., 4-bromobenzyl bromide) and N-methylpiperidin-4-amine derivatives. Key steps include:

- Base selection: Use potassium carbonate or sodium hydroxide to deprotonate the amine and facilitate nucleophilic attack .

- Solvent optimization: Ethanol or acetonitrile under reflux conditions (60–80°C) for 6–12 hours enhances reaction efficiency .

- Purification: Recrystallization from ethanol or chromatography (silica gel, dichloromethane/methanol gradient) removes unreacted starting materials .

- Salt formation: Treatment with HCl gas in anhydrous ether yields the dihydrochloride salt, improving stability .

Q. What characterization techniques are essential for verifying the structure of this compound?

Methodological Answer:

- NMR spectroscopy: and NMR confirm the piperidine ring structure, methyl group (-N-CH), and bromophenyl substituents (e.g., aromatic protons at δ 7.4–7.6 ppm) .

- Mass spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 297.06 (CHBrN) and isotopic pattern for bromine .

- Elemental analysis: Matches theoretical values for C, H, N, and Cl (e.g., Cl content ~19.5% for dihydrochloride form) .

Q. How does the dihydrochloride salt form influence the compound’s stability and solubility?

Methodological Answer:

- Stability: The dihydrochloride form reduces hygroscopicity and prevents degradation under ambient conditions compared to the free base .

- Solubility: Solubility in water increases significantly (e.g., >50 mg/mL at 25°C) due to ionic interactions, facilitating biological assays .

- Storage: Store at 2–8°C in airtight containers with desiccants to prevent deliquescence .

Q. What are the primary biological targets of this compound in pharmacological studies?

Methodological Answer:

- Receptor profiling: Piperidine derivatives often target G protein-coupled receptors (GPCRs) such as serotonin (5-HT) or dopamine receptors. Radioligand binding assays (e.g., using -ligands) quantify affinity .

- Enzyme inhibition: Screen against kinases (e.g., MAPK) or cytochrome P450 isoforms using fluorometric or colorimetric assays (IC determination) .

- Cellular assays: Assess antiproliferative activity in cancer cell lines (e.g., MTT assay) due to bromophenyl lipophilicity enhancing membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance selectivity for specific receptors?

Methodological Answer:

- Core modifications: Replace the bromophenyl group with 4-chlorophenyl or trifluoromethylphenyl to modulate electron-withdrawing effects and receptor binding .

- Methyl group substitution: Introduce bulkier alkyl groups (e.g., ethyl) on the piperidine nitrogen to sterically hinder off-target interactions .

- Positional isomerism: Synthesize 3-bromophenyl analogs to evaluate spatial orientation effects on receptor docking (molecular dynamics simulations recommended) .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay standardization: Use identical cell lines (e.g., HEK293 for GPCRs) and buffer conditions (pH 7.4, 1% DMSO) to minimize variability .

- Meta-analysis: Compare IC values from ≥3 independent studies, applying statistical tools (e.g., ANOVA) to identify outliers .

- Orthogonal validation: Confirm receptor binding with surface plasmon resonance (SPR) if radioligand assays show discrepancies .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction: Use SwissADME or ADMETlab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .

- Molecular docking: Autodock Vina or Schrödinger Suite models interactions with target receptors (e.g., 5-HT active site) to prioritize synthetic targets .

- Quantum mechanics (QM): Calculate electrostatic potential surfaces to optimize halogen bonding with bromophenyl groups .

Q. How do enantiomeric impurities impact biological activity, and how can they be controlled?

Methodological Answer:

- Chiral HPLC: Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol mobile phase) to quantify purity (>99% ee required for in vivo studies) .

- Activity testing: Compare racemic mixtures vs. pure enantiomers in receptor assays; a 10-fold difference in IC suggests enantiomer-specific effects .

- Stereoselective synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst) to control stereochemistry .

Q. What in vivo models are suitable for evaluating toxicity and efficacy?

Methodological Answer:

- Acute toxicity: Conduct OECD 423 tests in rodents (oral/administered doses: 50–300 mg/kg) to determine LD .

- Pharmacokinetics: Use Sprague-Dawley rats for IV/PO dosing, with LC-MS/MS plasma analysis to calculate AUC, C, and half-life .

- Behavioral assays: Open-field or forced-swim tests assess CNS effects (e.g., anxiolytic or sedative activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.